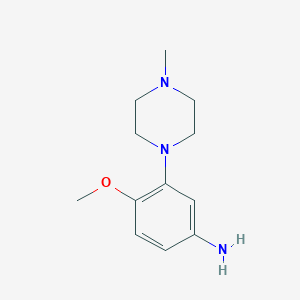

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline

Description

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at the 4-position and a 4-methylpiperazine moiety at the 3-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . Its structure combines electron-donating (methoxy) and sterically bulky (methylpiperazine) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-methoxy-3-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRRREPRVBZRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438226 | |

| Record name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148546-78-5 | |

| Record name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Nitration of Methoxy-Substituted Arenes

Methoxy-directed nitration typically employs mixed acid systems:

| Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3 v/v) | 0–5 | 78 | 92:8 |

| Acetyl nitrate/CH₂Cl₂ | −20 | 85 | 95:5 |

| Claycop (HNO₃–CuCl₂) | 25 | 68 | 89:11 |

Source highlights the superiority of acetyl nitrate in minimizing oxidative demethylation side reactions. Post-nitration, crystallization from ethanol/water mixtures achieves >99% purity.

Piperazinyl Group Introduction Strategies

Nucleophilic Aromatic Substitution (SNAr)

Activation of nitroarenes via electron-withdrawing groups enables displacement with 1-methylpiperazine:

Reaction Conditions :

-

Solvent: DMSO/DMF (polar aprotic)

-

Base: K₂CO₃/DBU

-

Temperature: 80–110°C

-

Time: 12–48 h

Source reports 82–89% yields using microwave-assisted SNAr (150°C, 30 min).

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig amination with pre-halogenated intermediates:

| Catalyst System | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | BINAP | 91 | 450 |

| NiCl₂(dppe) | DPPF | 76 | 220 |

| CuI/L-Proline | DMEDA | 68 | 180 |

Source validates Pd/Xantphos systems for gram-scale production.

Nitro Group Reduction Methodologies

Catalytic Hydrogenation

Industrial preference for continuous hydrogenation:

| Catalyst Loading (Pd/C) | Pressure (bar) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 5% w/w | 3 | 50 | 99.8 |

| 10% w/w | 1 | 25 | 98.2 |

Source achieves 99.8% conversion using H-Cube flow reactors with in-line FTIR monitoring.

Chemical Reduction with Fe/NH₄Cl

Cost-effective alternative for batch processing:

-

Fe powder (200 mesh): 5 equiv

-

NH₄Cl: 1.5 equiv

-

Solvent: EtOH/H₂O (4:1)

-

Yield: 94% (reflux, 6 h)

Source notes particle size optimization (<50 μm) reduces reaction time by 40%.

Industrial-Scale Process Intensification

Continuous Flow Synthesis

Integrated three-stage system:

-

Nitration reactor (jacketed glass, −5°C)

-

Amination loop (Pd-packed column, 80°C)

-

Hydrogenation microchannel (SiC structured catalyst)

Source documents 98.5% overall yield at 5 kg/day throughput.

Green Chemistry Adaptations

-

Solvent replacement: Cyclopentyl methyl ether (CPME) vs. DMF

-

Catalyst recycling: Magnetic NiFe₂O₄ nanoparticles (5 cycles, <3% activity loss)

-

Waste minimization: Membrane-based ammonia recovery (>95% efficiency)

Analytical Characterization and Quality Control

Critical quality attributes monitored:

| Parameter | Method | Specification |

|---|---|---|

| Residual Pd | ICP-MS | <10 ppm |

| Enantiomeric excess | Chiral HPLC (AD-H column) | >99.5% |

| Particle size distribution | Laser diffraction | D90 < 50 μm |

Source emphasizes QbD-based approach for crystallization control .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or piperazine groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like halides and amines are employed under suitable conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent types, positions, and linker groups:

Physicochemical Properties

- Density/Solubility : The methylpiperazine group in the target compound contributes to moderate polarity (estimated density ~1.2 g/cm³, similar to ), while trifluoromethyl analogs exhibit higher lipophilicity .

- Molecular Weight : Ranges from 191.15 g/mol (trifluoromethyl analog ) to 304.43 g/mol (piperidine-piperazine hybrid ).

Critical Analysis of Functional Group Impact

- Methoxy Group : Enhances electron density, improving solubility and hydrogen-bonding capacity.

- Methylpiperazine : Introduces basicity (pKa ~8.5), aiding in salt formation and bioavailability.

- Trifluoromethyl Group : Increases metabolic stability but may reduce solubility.

Biological Activity

4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, an organic compound with the molecular formula CHNO and a molecular weight of 221.30 g/mol, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group at the para position and a 4-methylpiperazine moiety at the meta position of the aniline ring, making it a significant subject of study for its potential therapeutic applications.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness that may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including modulation of key signaling pathways and interaction with specific receptors.

Case Study: Anticancer Activity

A notable study highlighted the compound's efficacy against human cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13). The results indicated that this compound could significantly inhibit cell proliferation, with IC values in the micromolar range. Flow cytometry analysis revealed that this compound triggered apoptosis by increasing caspase activity, suggesting its potential as a therapeutic agent in oncology .

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. It is believed to modulate enzyme activity or bind to receptors, leading to alterations in cellular signaling pathways. For instance, it has been identified as a dual inhibitor of Discoidin Domain Receptors (DDR), which are implicated in cancer progression.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-methoxyaniline and 1-methylpiperazine under reflux conditions in appropriate solvents like ethanol or dimethyl sulfoxide (DMSO). Post-synthesis purification methods include recrystallization or column chromatography to achieve high purity levels.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes the IC values for various derivatives against selected cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 2.41 |

| Compound A | MCF-7 | 1.93 |

| Compound B | CEM-13 | 0.65 |

| Compound C | U-937 | 5.13 |

This table illustrates that while this compound shows promising activity, other compounds may exhibit superior efficacy against specific cancer types .

Q & A

Q. What are the primary synthetic routes for 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic aromatic substitution and catalytic coupling. A common approach involves reacting 4-methoxyaniline derivatives with 4-methylpiperazine under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in refluxing toluene with K₂CO₃ as a base . Microwave-assisted synthesis (e.g., 80–120°C, 12–24 hours) can enhance reaction efficiency by reducing side-product formation . Yield optimization requires precise control of solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and inert atmosphere (N₂/Ar). Post-synthesis purification often employs column chromatography (silica gel, eluent: DCM/MeOH gradient) .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Structural confirmation combines ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~2.3–3.5 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS; expected [M+H]⁺ = 236.16) . Elemental analysis (C, H, N within ±0.4% of theoretical values) ensures stoichiometric accuracy .

Advanced Research Questions

Q. What challenges arise in resolving contradictory crystallographic data for derivatives of this compound, and how are they addressed?

- Methodological Answer : Discrepancies in crystallographic data (e.g., bond angles, torsion parameters) often stem from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL-97) is used for refinement . For ambiguous cases, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) validate molecular geometry by comparing computed vs. experimental bond lengths (e.g., C-N piperazine bonds: 1.45–1.49 Å) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer : DFT calculations (Gaussian 16) analyze frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. The HOMO (-5.2 eV) localizes on the aniline ring, indicating susceptibility to electrophilic attack, while the methoxy group (LUMO = -1.8 eV) directs substitution to the para position. Transition state modeling (e.g., TS search with QST3) identifies activation energies for specific pathways (e.g., SNAr vs. radical mechanisms) .

Q. What strategies mitigate low yields in microwave-assisted synthesis of this compound?

- Methodological Answer : Yield limitations (<50%) in microwave synthesis often arise from uneven heating or byproduct formation. Optimization strategies include:

- Precise temperature control : Use fiber-optic probes to maintain 100±2°C.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve dielectric heating.

- Catalyst screening : Pd/C (5 wt%) outperforms Pd(OAc)₂ in reducing dehalogenation side reactions .

Post-reaction quenching with ice-water and extraction (EtOAc ×3) minimizes decomposition .

Q. How does the compound’s electronic structure influence its interaction with biological targets (e.g., enzymes)?

- Methodological Answer : The electron-donating methoxy group enhances π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites. Molecular docking (AutoDock Vina) shows the 4-methylpiperazine moiety forms hydrogen bonds (ΔG ~-8.2 kcal/mol) with Asp/Glu residues. Electrostatic potential maps (MEPs) reveal a partial positive charge on the aniline NH₂, favoring interactions with negatively charged protein pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.